

Comprehensive Technical Guide: 1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]-

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Compound of Interest

Compound Name: 1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]-

CAS No.: 1562305-17-2

Cat. No.: B1380570

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Executive Summary

1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]- (CAS: 229171-07-7) is a specialized heterocyclic building block widely utilized in medicinal chemistry, particularly in the development of kinase inhibitors and aldose reductase inhibitors. Structurally, it consists of a 4-iodopyrazole core—a privileged scaffold for palladium-catalyzed cross-coupling—linked at the N1 position to a benzyl-protected ethyl ether tail.

This guide provides a rigorous technical analysis of its chemical properties, synthetic pathways, and reactivity profile, designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies.

Part 1: Chemical Identity & Physicochemical Profile[1]

This molecule serves as a bifunctional scaffold: the iodide allows for C-C bond formation, while the benzyl ether serves as a masked alcohol, providing solubility and a handle for late-stage

diversification.

Structural Specifications

Property	Data
CAS Registry Number	229171-07-7
IUPAC Name	4-iodo-1-[2-(phenylmethoxy)ethyl]-1H-pyrazole
Synonyms	1-(2-(Benzyloxy)ethyl)-4-iodopyrazole; 4-Iodo-1-(2-benzyloxyethyl)pyrazole
Molecular Formula	C ₁₂ H ₁₃ IN ₂ O
Molecular Weight	328.15 g/mol
SMILES	IC1=CN(CCOc2ccccc2)N=C1
InChI Key	Unique identifier derived from structure (Predictable)

Physicochemical Properties (Experimental & Predicted)

Parameter	Value	Implications for Handling
Physical State	Viscous Oil or Low-Melting Solid	May require warming for transfer; handle as a liquid for stoichiometry.
Boiling Point	~420°C (Predicted @ 760 mmHg)	High thermal stability; suitable for high-temp microwave reactions.
LogP (Predicted)	3.2 ± 0.4	Lipophilic; requires non-polar solvents (DCM, EtOAc) for extraction.
pKa (Conj. Acid)	~2.5 (Pyrazole N2)	Weakly basic; stable to mild acid, but strong acid may protonate N2.
Solubility	DMSO, DMF, DCM, MeOH	Excellent solubility in organic media; poor water solubility.

Part 2: Synthetic Pathways & Causality

The synthesis of CAS 229171-07-7 is governed by the regioselectivity of pyrazole alkylation. The N1-alkylation of 4-iodopyrazole is the industry-standard route due to the commercial availability of the starting material and the high regiocontrol afforded by the steric bulk of the iodine atom.

Primary Synthesis Route: N-Alkylation

Reaction: Nucleophilic substitution (

) of benzyl 2-bromoethyl ether by 4-iodopyrazole.

- Reagents: 4-Iodopyrazole, Benzyl 2-bromoethyl ether, Cesium Carbonate ().
- Solvent: Acetonitrile (

) or DMF.

- Mechanism: The pyrazole NH is deprotonated by the base to form a pyrazolide anion. This ambient nucleophile attacks the alkyl halide. The iodine at C4 exerts a steric influence that, combined with thermodynamic control, favors N1 alkylation over N2 (though in symmetrical 4-iodopyrazole, N1 and N2 are equivalent until substituted).

Alternative Route: Iodination of Pre-functionalized Scaffold

Reaction: Electrophilic aromatic substitution of 1-[2-(phenylmethoxy)ethyl]-1H-pyrazole.

- Reagents: NIS (N-Iodosuccinimide) or

/CAN (Ceric Ammonium Nitrate).[1]

- Why avoid this? Requires synthesis of the non-iodinated precursor first. Direct alkylation of the pre-iodinated block (Route 2.1) is more convergent.

Synthesis Workflow Diagram



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Caption: Convergent synthesis via base-mediated N-alkylation. The high nucleophilicity of the pyrazole anion drives the SN2 reaction.

Part 3: Reactivity Profile & Applications

The C-I Bond: A Gateway for Cross-Coupling

The C4-iodine motif is highly reactive toward oxidative addition with Palladium(0). This makes the molecule an ideal partner for:

- Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to install biaryl systems (common in kinase inhibitors).
- Sonogashira Coupling: Reaction with terminal alkynes to create rigid alkyne linkers.
- Heck Reaction: Coupling with activated alkenes.

The Benzyl Ether: Orthogonal Protection

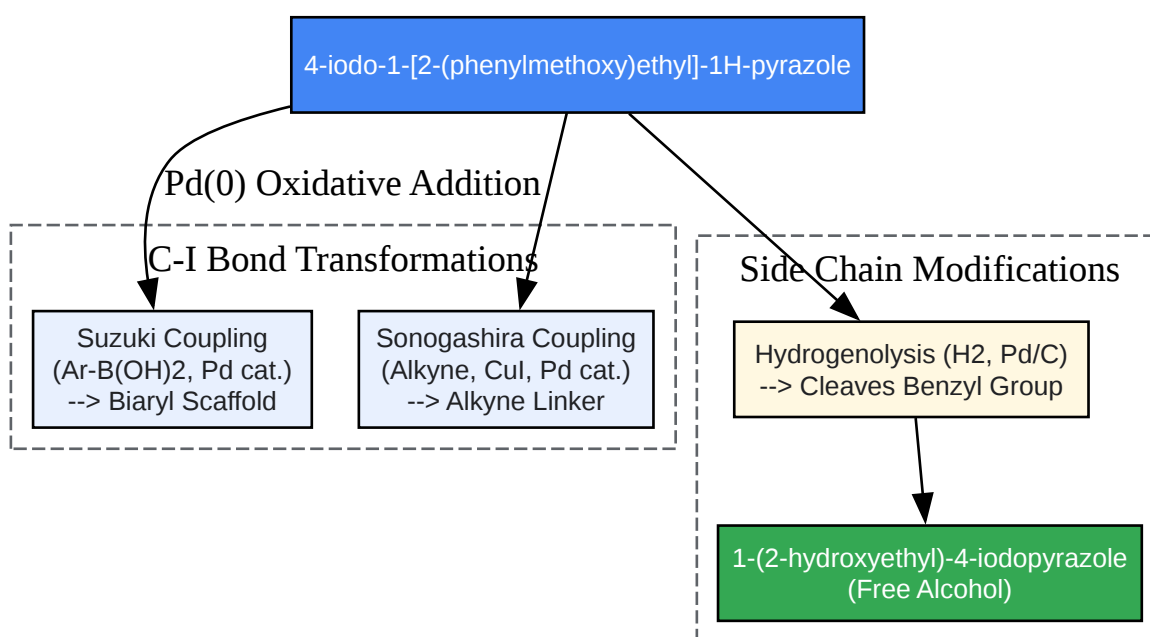
The 2-(phenylmethoxy)ethyl chain is not just a linker; it is a protected alcohol.

- Stability: Stable to basic conditions (Suzuki coupling), reducing agents (NaBH₄), and mild acids.
- Deprotection: Can be cleaved using

(hydrogenolysis) or

(Lewis acid) to reveal the free primary alcohol. This alcohol can then be converted to a solubilizing amine, a fluorophore tag, or a PROTAC linker.

Reactivity Flowchart



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Caption: Divergent reactivity map showing C-I bond utility in cross-coupling and benzyl ether cleavage for side-chain elaboration.

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-iodo-1-[2-(phenylmethoxy)ethyl]-1H-pyrazole

Self-Validating Step: Monitor disappearance of 4-iodopyrazole by TLC (Hexane/EtOAc 3:1). The product will have a higher R_f than the unsubstituted pyrazole.

- Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
- Dissolution: Add 4-iodopyrazole (1.94 g, 10.0 mmol) and anhydrous DMF (20 mL).
- Deprotonation: Cool to 0°C. Add Cesium Carbonate () (4.88 g, 15.0 mmol) in one portion. Stir for 15 minutes.
 - Note:
is preferred over NaH for milder conditions and higher functional group tolerance.
- Alkylation: Dropwise add Benzyl 2-bromoethyl ether (2.37 g, 11.0 mmol).
- Reaction: Remove ice bath and heat to 60°C for 4 hours.
- Workup:
 - Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).
 - Wash combined organics with Brine (2 x 50 mL) to remove DMF.
 - Dry over
, filter, and concentrate in vacuo.
- Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

- Yield: Expect ~85-90% as a pale yellow oil/solid.

Protocol B: General Suzuki-Miyaura Coupling

Self-Validating Step: The appearance of a fluorescent spot on TLC usually indicates the formation of the biaryl product.

- Reagents: Combine Target Molecule (1.0 eq), Aryl Boronic Acid (1.2 eq),
(0.05 eq), and
(3.0 eq).
- Solvent: Dioxane/Water (4:1). Degas with nitrogen for 10 mins.
- Conditions: Heat at 90°C for 12 hours.
- Isolation: Filter through Celite, extract, and purify via chromatography.

Part 5: Safety & Handling

Hazard Class	Precaution
Alkylating Agents	The starting material (Benzyl 2-bromoethyl ether) is a potent alkylator. Use gloves and work in a fume hood.
Iodinated Compounds	Generally light-sensitive. Store in amber vials to prevent liberation of iodine ().
Solvents	DMF is a reprotoxicant. Avoid skin contact.

References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2776481 (Related Structure: 1-(4-Iodophenyl)-1H-Pyrazole). Retrieved from [\[Link\]](#)
- Arkivoc. (2014).[2] Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification. Retrieved from [\[Link\]](#)

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